5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane
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Overview
Description
5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[33113,7]decane is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the diazatricyclic moiety: This involves the use of specific reagents and catalysts to introduce the nitrogen atoms into the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of specific functional groups within the molecule.
Substitution: This can involve the replacement of certain groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with specific biological activities.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A tricyclic compound with a similar core structure.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another tricyclic compound with different functional groups.
Uniqueness
5,7-Dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane is unique due to its specific functional groups and the presence of the diazatricyclic moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H26N2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C19H26N2O/c1-4-9-22-16-7-5-15(6-8-16)17-20-11-18(2)10-19(3,13-20)14-21(17)12-18/h4-8,17H,1,9-14H2,2-3H3 |
InChI Key |
LNWADIFWWOVXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)OCC=C)C |
Origin of Product |
United States |
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